molecular formula C22H23NO3 B2610467 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1797557-83-5

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2610467
CAS RN: 1797557-83-5
M. Wt: 349.43
InChI Key: JTDIDKOCLANTKE-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as MNPA, is a chemical compound that has been synthesized for scientific research purposes. MNPA is a member of the phenethylamine class of compounds and has been found to have potential applications in the field of neuroscience.

Scientific Research Applications

Structural Studies and Co-crystal Formation

A study conducted by Karmakar et al. (2009) examined the structural aspects of quinoline derivatives, including compounds structurally related to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide. They explored the formation of co-crystals and salts involving these derivatives, highlighting the intricate molecular interactions and structural configurations possible with such compounds Karmakar, A., Kalita, D., & Baruah, J. (2009).

Anti-Parkinson's Activity

Gomathy et al. (2012) synthesized novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide and evaluated their anti-Parkinson's activity. This research underscores the therapeutic potential of these compounds in neurodegenerative disease management, demonstrating significant anti-Parkinson's activity in animal models Gomathy, S., Antony, A., Elango, K., Singh, G., & Gowramma, B. (2012).

Fluorescence Spectral Studies

The interaction of similar naphthalene derivatives with Bovine Serum Albumin (BSA) was explored by Ghosh et al. (2016) through fluorescence spectral studies. These interactions provide insights into the binding behavior of these compounds with proteins, which is crucial for understanding their bioavailability and efficacy Ghosh, K., Rathi, S., & Arora, D. (2016).

Anti-HIV Activity

Hamad et al. (2010) synthesized a series of naphthalene derivatives, investigating their potential anti-HIV activity. This research highlights the broader pharmacological applications of naphthalene derivatives, suggesting avenues for developing new antiviral agents Hamad, N. S., Al-Haidery, N. H., Al-Masoudi, I. A., Sabri, M., Sabri, L., & Al-Masoudi, N. (2010).

Antibacterial and Modulatory Activity

Figueredo et al. (2020) conducted in silico and in vitro evaluations of naphthalene derivatives for their antibacterial and modulatory activities. This study emphasizes the potential of these compounds in addressing bacterial infections and their role in enhancing the efficacy of existing antibiotics Figueredo, F., Ramos, I. T. L., Paz, J. A., Silva, T., Camara, C., Oliveira-Tintino, C. D. M., Tintino, S. R., Farias, P. A. M., Coutinho, H., & Fonteles, M. (2020).

properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-25-19-11-6-10-18(13-19)21(26-2)15-23-22(24)14-17-9-5-8-16-7-3-4-12-20(16)17/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDIDKOCLANTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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